REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1)([O-:15])=[O:14].C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[Cl:8][C:7]1[C:2]([O:22][C:19]2[CH:20]=[CH:21][C:16]([N+:13]([O-:15])=[O:14])=[CH:17][CH:18]=2)=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:2.3.4|
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Name
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|
Quantity
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2.16 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1Cl)C(F)(F)F
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Name
|
|
Quantity
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1.53 g
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)O
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)C(=O)C
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at the reflux temperature for 10 hours
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Duration
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10 h
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Type
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FILTRATION
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Details
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The cooled mixture was filtered
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Type
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CUSTOM
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Details
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to remove the solid matter
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Type
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CONCENTRATION
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Details
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the filtrate concentrated by evaporation of the solvent under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was triturated with diethyl ether and 3-chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine
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Type
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CUSTOM
|
Details
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collected as a buff
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Name
|
|
Type
|
|
Smiles
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ClC=1C(=NC=C(C1)C(F)(F)F)OC1=CC=C(C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |